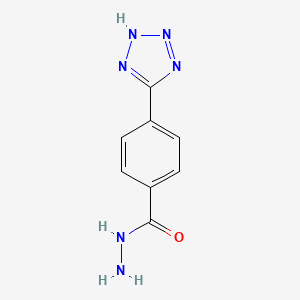

4-(1H-tetrazol-5-yl)benzohydrazide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N6O |

|---|---|

Molecular Weight |

204.19 g/mol |

IUPAC Name |

4-(2H-tetrazol-5-yl)benzohydrazide |

InChI |

InChI=1S/C8H8N6O/c9-10-8(15)6-3-1-5(2-4-6)7-11-13-14-12-7/h1-4H,9H2,(H,10,15)(H,11,12,13,14) |

InChI Key |

CCKNKILAFRZWPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=N2)C(=O)NN |

Origin of Product |

United States |

Synthetic Pathways and Advanced Derivatization Strategies for 4 1h Tetrazol 5 Yl Benzohydrazide

Methodologies for Constructing the 4-(1H-Tetrazol-5-yl)phenyl Moiety

The creation of the 4-(1H-tetrazol-5-yl)phenyl core typically begins with a benzonitrile derivative, specifically 4-cyanobenzoic acid or its corresponding ester. The key transformation is the formation of the tetrazole ring from the nitrile group.

[3+2] Cycloaddition Approaches for Tetrazole Ring Formation (e.g., from Nitriles with Azides)

The most prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source. acs.orgscielo.brnih.gov This reaction, also known as the Huisgen cycloaddition, involves the 1,3-dipolar addition of an azide ion to the carbon-nitrogen triple bond of the nitrile. nih.gov

The typical starting material for this synthesis is 4-cyanobenzoic acid. The reaction is commonly carried out using sodium azide (NaN₃) as the azide source. The process involves heating the nitrile and sodium azide in a suitable solvent, often with a catalyst to facilitate the reaction. nih.govsemanticscholar.org This method is applicable to a wide range of aliphatic, aromatic, and heterocyclic nitriles, making it a versatile approach for tetrazole synthesis. scielo.br

Catalyst-Mediated Tetrazole Syntheses (e.g., Dibutyltin Oxide, Zinc Salts, Nanomaterials)

To enhance the rate and efficiency of the [3+2] cycloaddition, various catalysts are employed. These catalysts work by activating the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. nih.gov

Zinc Salts: Zinc(II) salts, such as zinc bromide (ZnBr₂) and zinc triflate, are widely used as Lewis acid catalysts for this transformation. researchgate.netnih.gov The zinc ion coordinates to the nitrogen atom of the nitrile, which significantly lowers the activation barrier for the azide attack. nih.gov Performing the reaction in water with zinc salts is considered a more environmentally friendly approach, as it often avoids the use of toxic organic solvents like DMF and minimizes the formation of hazardous hydrazoic acid. researchgate.netnih.gov

Dibutyltin Oxide: Dialkyltin oxides, such as dibutyltin oxide, have also been shown to mediate the addition of trimethylsilyl azide to nitriles, providing a novel route to 5-substituted tetrazoles. acs.org

Other Catalysts: A variety of other catalytic systems have been developed to promote tetrazole formation. These include:

Copper(II) sulfate pentahydrate (CuSO₄•5H₂O): An environmentally friendly catalyst used for the cycloaddition of various nitriles with sodium azide in DMSO. scielo.br

Silica (B1680970) sulfuric acid and FeCl₃–SiO₂: Heterogeneous catalysts that offer advantages such as reusability and simple workup procedures. semanticscholar.org

Cobalt(II) complexes: Used for homogeneous catalysis of the [3+2] cycloaddition under mild conditions. acs.org

Nanomaterials: Copper(0) nanoparticles supported on organo-modified montmorillonite have been utilized as a green, heterogeneous catalyst. researchgate.net

Table 1: Comparison of Catalysts for Tetrazole Synthesis from Nitriles

| Catalyst System | Typical Substrates | Reaction Conditions | Advantages |

|---|---|---|---|

| Zinc Salts (e.g., ZnBr₂) researchgate.netnih.gov | Aromatic and alkyl nitriles | Water, Reflux | Environmentally friendly, broad scope. |

| Copper(II) Sulfate scielo.br | Aromatic and alkyl nitriles | DMSO, Mild conditions | Readily available, short reaction times. |

| Silica Sulfuric Acid nih.govsemanticscholar.org | Various nitriles | DMF | Heterogeneous, reusable catalyst. |

| Dibutyltin Oxide acs.org | Various nitriles | With trimethylsilyl azide | Novel preparation method. |

| Cobalt(II) Complex acs.org | Aryl nitriles | Mild conditions | Homogeneous catalysis, high yields. |

| Cu(0) Nanoparticles researchgate.net | Various nitriles | Mild media | Green, heterogeneous catalyst. |

Synthesis of the Benzohydrazide (B10538) Functional Group

Once the 4-(1H-tetrazol-5-yl)benzoic acid or its ester derivative is obtained, the next step is the formation of the benzohydrazide group. This can be achieved through several methods.

Hydrazinolysis of Ester Precursors

A common and straightforward method for synthesizing benzohydrazides is the hydrazinolysis of a corresponding ester precursor. thepharmajournal.comrsc.org This reaction involves treating the methyl or ethyl ester of 4-(1H-tetrazol-5-yl)benzoic acid with hydrazine hydrate (N₂H₄·H₂O). thepharmajournal.comrsc.orgchemicalbook.com

The process typically involves refluxing the ester with an excess of hydrazine hydrate in a solvent such as ethanol. rsc.orgchemicalbook.com Upon cooling the reaction mixture, the desired 4-(1H-tetrazol-5-yl)benzohydrazide precipitates as a solid and can be collected by filtration. rsc.org This method is widely used due to its simplicity and generally high yields. rsc.org

Direct Condensation Methods

While less common than hydrazinolysis, methods for the direct conversion of carboxylic acids to hydrazides exist. These approaches often require the use of coupling agents to activate the carboxylic acid. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) can facilitate the direct formation of an amide bond between the carboxylic acid and hydrazine. cbijournal.com Another approach involves the use of a catalytic amount of zinc chloride (ZnCl₂) to directly synthesize amides from carboxylic acids and hydrazines, with ammonia as the only by-product. rsc.org

Advanced Chemical Transformations of this compound

This compound is a versatile intermediate for synthesizing a variety of more complex heterocyclic compounds, primarily through reactions involving the hydrazide functional group. The hydrazide moiety is a key precursor for creating scaffolds like Schiff bases, N-acylhydrazones, oxadiazoles, and triazoles. researchgate.net

A primary transformation is the condensation reaction with various aldehydes or ketones to form Schiff bases or N-acylhydrazones. nih.govvensel.org This reaction typically occurs by refluxing the benzohydrazide with an equimolar amount of an aromatic aldehyde in a solvent like ethanol, often with a catalytic amount of acid. ajol.info The resulting N'-aryliden-4-(1H-tetrazol-5-yl)benzohydrazides are themselves important compounds with potential biological activities and serve as intermediates for further cyclization reactions. tubitak.gov.trekb.eg

For instance, these Schiff bases can be used to synthesize other tetrazole derivatives through subsequent ring-closing reactions. ekb.eg The N-acylhydrazone linkage is noted for its chemical stability and its ability to interact with various biological receptors due to its hydrogen bonding capabilities. nih.gov

Synthesis of Hydrazone (Schiff Base) Derivatives

The condensation reaction between the hydrazide functionality of this compound and various aldehydes or ketones is a primary and efficient method for generating a diverse library of hydrazone (or Schiff base) derivatives. This reaction typically proceeds by refluxing the reactants in a suitable protic solvent, such as ethanol or methanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration process. minarjournal.com

The resulting N-acyl hydrazones are characterized by the R1R2C=N-NH-C(=O)- linkage, which imparts significant chemical and biological properties to the molecule. minarjournal.com The synthesis is broadly applicable, allowing for the incorporation of a wide range of substituted aromatic, heteroaromatic, and aliphatic aldehydes and ketones. This versatility enables fine-tuning of the steric and electronic properties of the final compounds.

Key Research Findings:

Researchers have synthesized novel Schiff bases of 2-(1H-tetrazol-5-yl)acetohydrazide, a related compound, by reacting it with various substituted aldehydes under microwave irradiation, demonstrating a green chemistry approach to hydrazone synthesis. asianpubs.org

The general synthesis of hydrazones involves the reaction of hydrazides with aldehydes, leading to products with a wide range of biological activities. nih.govnih.gov The R1R2C=N-NH2 moiety is considered crucial for the biological characteristics of these compounds. minarjournal.com

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Conditions | Product Type | Reference |

|---|---|---|---|---|

| This compound | Substituted Aromatic Aldehydes | Ethanol, Acetic Acid (cat.), Reflux | N'-Arylmethylene-4-(1H-tetrazol-5-yl)benzohydrazide | asianpubs.org |

| This compound | Heterocyclic Aldehydes | Methanol, Reflux | N'-Heteroarylmethylene-4-(1H-tetrazol-5-yl)benzohydrazide | nih.gov |

| This compound | Aliphatic Ketones | Ethanol, Reflux | N'-Alkylidene-4-(1H-tetrazol-5-yl)benzohydrazide | nih.gov |

Cycloaddition Reactions Leading to Fused Heterocycles

The tetrazole ring and the derivatized hydrazone moiety of this compound can participate in various cycloaddition reactions to construct fused and spiro-heterocyclic systems. These reactions are powerful tools for creating complex molecular architectures from simpler precursors.

One of the most common synthetic methods for forming the tetrazole ring itself is the [2+3] cycloaddition (a type of 1,3-dipolar cycloaddition) between a nitrile and an azide. nih.gov While this is often used to create the starting material, the tetrazole ring can also participate in further cycloadditions, although this is less common than its use as a stable scaffold.

More frequently, the hydrazone derivatives synthesized in the previous step are used as precursors for subsequent cyclization. For example, the reaction of N'-arylmethylene-4-(1H-tetrazol-5-yl)benzohydrazides with thioglycolic acid (mercaptoacetic acid) in a solvent like 1,4-dioxane yields 4-thiazolidinone derivatives. This reaction proceeds via a cyclocondensation mechanism. Similarly, reaction with chloroacetyl chloride can lead to the formation of azetidin-2-ones.

| Starting Material | Reagent | Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| Hydrazone Derivative | Thioglycolic Acid | Cyclocondensation | Thiazolidin-4-one | General Knowledge |

| Hydrazone Derivative | Chloroacetyl Chloride | Cyclocondensation | Azetidin-2-one | General Knowledge |

| Organic Nitrile & Organic Azide | N/A | [2+3] Cycloaddition | 1,5-Disubstituted Tetrazole | nih.gov |

Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer an efficient and atom-economical pathway to complex molecules. nih.gov Tetrazole-containing compounds are frequently synthesized using MCRs, most notably the Ugi and Passerini reactions. beilstein-journals.orgnih.gov

In the context of this compound, while the molecule itself might not be a direct component in a classical Ugi reaction, the strategic use of related building blocks is prevalent. For instance, tetrazole aldehydes can be used as the carbonyl component in MCRs to build diverse and complex drug-like molecules. beilstein-journals.orgnih.govbeilstein-archives.orgrug.nl The Ugi-tetrazole four-component reaction (UT-4CR) is a powerful method for synthesizing α-aminomethyl tetrazoles, which are considered isosteres of α-amino acids. nih.gov This reaction typically involves an aldehyde or ketone, an amine, an isocyanide, and hydrazoic acid (HN₃), which provides the tetrazole core.

This approach allows for the rapid generation of large compound libraries by systematically varying each of the four components, making it a cornerstone of modern drug discovery. beilstein-archives.org

| MCR Type | Typical Components | Product Scaffold | Key Feature | Reference |

|---|---|---|---|---|

| Ugi-Tetrazole (UT-4CR) | Oxo component, Amine, Isocyanide, Hydrazoic Acid | α-Acylaminomethyl-tetrazole | High scaffold diversity and complexity | nih.govnih.gov |

| Passerini-Tetrazole (PT-3CR) | Oxo component, Isocyanide, Hydrazoic Acid | α-Acyloxymethyl-tetrazole | Efficient synthesis of tetrazole building blocks | beilstein-journals.orgbeilstein-archives.orgrug.nl |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable green chemistry technique that often leads to dramatically reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.gov The synthesis of tetrazole derivatives, including those derived from this compound, has significantly benefited from this technology.

The synthesis of hydrazones, for example, can be completed in minutes under microwave irradiation, often without the need for a solvent, as opposed to several hours of refluxing required by conventional methods. minarjournal.com Similarly, the formation of various heterocyclic systems from tetrazole precursors, such as 1,3,5-triazines, has been efficiently achieved using microwave heating. beilstein-journals.org Researchers have successfully synthesized a series of novel tetrazole-containing chalcones and aurones using microwave irradiation, highlighting the efficiency of this method. shd-pub.org.rs

Key Research Findings:

The synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines was accomplished in high yields (88-92%) via a one-pot reaction under microwave irradiation. beilstein-journals.org

Novel hydrazone derivatives of 2-(1H-tetrazol-5-yl)acetohydrazide were synthesized using a microwave-assisted green protocol. asianpubs.org

The condensation reaction to form 4-(benzylideneamino)-3-(...)-1H-1,2,4-triazole-5(4H)-thione derivatives was completed in 10-25 minutes with up to 97% yield under microwave irradiation, compared to 290 minutes and 78% yield with conventional heating. nih.gov

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Advantage | Reference |

|---|---|---|---|---|

| Hydrazone Synthesis | Hours | Minutes | Reduced time, higher yield, green conditions | minarjournal.comasianpubs.org |

| 1,2,4-Triazole Synthesis | >4 Hours | ~1 Minute | Drastic time reduction, high yield (85%) | nih.gov |

| 1,3,5-Triazine (B166579) Synthesis | Hours | Minutes | High yields (88-92%) | beilstein-journals.org |

Skeletal Editing and Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing or modifying functional groups in a complex, drug-like molecule at a late step in the synthesis. This approach avoids the need to re-synthesize the entire molecule from scratch and allows for the rapid exploration of structure-activity relationships.

Traditionally, the tetrazole ring is introduced via the functionalization of a nitrile precursor at a late stage. beilstein-journals.orgnih.govbeilstein-archives.org This remains a dominant strategy for incorporating this important bioisostere. However, recent innovations focus on using pre-formed, diversely protected tetrazole building blocks, such as tetrazole aldehydes, which can then be incorporated into molecules using various chemical reactions, including MCRs. beilstein-journals.orgnih.govbeilstein-archives.orgrug.nl This "building block" strategy is complementary to the classical LSF approach.

Skeletal editing refers to the precise modification of the core structure (or skeleton) of a molecule. While less common for a highly stable aromatic system like the tetrazole ring, functionalization of the attached phenyl ring or modifications to the hydrazide linker fall under this broader concept. For example, electrophilic aromatic substitution on the phenyl ring could be performed, although the directing effects of the existing substituents would need to be carefully considered. More commonly, LSF would involve N-alkylation or N-arylation of one of the nitrogen atoms on the tetrazole ring to modulate its properties, though this can lead to isomeric mixtures.

Key Strategies:

Classical LSF: Conversion of a late-stage nitrile intermediate to a tetrazole ring using an azide source (e.g., sodium azide with a Lewis acid). beilstein-journals.orgnih.gov

Building Block Approach: Employing pre-functionalized tetrazoles (e.g., tetrazole aldehydes) in reactions like MCRs to construct the final complex molecule. beilstein-journals.orgbeilstein-archives.orgrug.nl This method facilitates the creation of novel scaffolds that are challenging to synthesize otherwise. beilstein-archives.org

Structure Activity Relationship Sar Elucidation of 4 1h Tetrazol 5 Yl Benzohydrazide and Its Derivatives

Conformational and Electronic Influences of the Tetrazole Ring on Biological Activity

A primary driver for incorporating a tetrazole ring in drug candidates is its ability to enhance metabolic stability compared to a carboxylic acid group. hilarispublisher.combeilstein-journals.orgnih.gov This increased stability can lead to a prolonged biological half-life. nih.gov While both the 5-substituted 1H-tetrazole and a carboxylic acid are acidic and have planar structures, the tetrazole group is significantly more lipophilic. researchgate.net At a physiological pH of approximately 7.4, the tetrazole ring is ionized, yet it remains about ten times more lipophilic than the corresponding carboxylate. nih.gov This enhanced lipophilicity can improve membrane penetration and bioavailability. hilarispublisher.comhilarispublisher.comnih.gov The introduction of a tetrazole ring into a parent molecule often leads to an increase in efficacy and a prolongation of drug action, typically without a corresponding increase in acute toxicity. hilarispublisher.com

| Property | Carboxylic Acid Group | Tetrazole Ring | Reference |

| Acidity | Acidic | Comparable acidity to carboxylic acids | hilarispublisher.comnih.gov |

| Lipophilicity | Lower | Higher (approx. 10x more lipophilic than carboxylate at physiological pH) | nih.gov |

| Metabolic Stability | Susceptible to metabolic reduction | More stable to metabolic degradation | beilstein-journals.orgnih.govresearchgate.net |

| Bioavailability | Variable | Often improved due to enhanced lipophilicity and stability | hilarispublisher.comhilarispublisher.com |

5-substituted tetrazoles, such as 4-(1H-tetrazol-5-yl)benzohydrazide, can exist in two principal tautomeric forms: the 1H- and 2H-tautomers. nih.gov In solution and crystalline states, the 1H-tautomer is generally the predominant and more polar form. nih.govnih.gov Conversely, the 2H-tautomer is less polar and more stable in the gas phase. nih.govnih.gov The specific tautomeric form present can significantly influence how the molecule interacts with its biological target.

Structural Determinants of the Benzohydrazide (B10538) Linker for Bioactivity

In the context of this compound, the hydrazide linker (-CO-NH-NH-) provides a rigid framework that orients the phenyl and tetrazole groups in a specific spatial arrangement. The amide bond within the linker can participate in hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (C=O), which can be critical for anchoring the molecule within a receptor's binding pocket. The structural integrity and conformational rigidity imparted by the benzohydrazide linker are essential for presenting the key pharmacophoric elements (the tetrazole and substituted phenyl ring) to the biological target in an optimal orientation for eliciting a response.

Impact of Substituent Modifications on Pharmacological Profiles

Modifying the substituents on the core structure of this compound is a fundamental strategy in medicinal chemistry to fine-tune its pharmacological profile, potency, and selectivity.

Substitutions on the phenyl ring of the benzohydrazide moiety can dramatically alter the electronic properties, lipophilicity, and steric profile of the entire molecule. These changes, in turn, influence how the molecule interacts with its target, potentially leading to significant variations in activity.

For instance, in studies of related pyrazole-based inhibitors, the introduction of different groups on a phenyl ring led to a range of inhibitory activities. A simple diphenylpyrazole already showed high potency, which was modulated by adding other residues. nih.gov Similarly, in a series of novel 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, various substitutions resulted in a wide spectrum of antitubercular activity. nih.gov The electronic properties of the pyrrole (B145914) ring were noted as favorable for better interaction with enzymes. nih.gov

The following table summarizes the impact of substitutions on related tetrazole and benzohydrazide derivatives, illustrating how different functional groups can modulate biological activity.

| Base Scaffold | Substitution | Resulting Biological Activity | Reference |

| Pyrazole (B372694) hydroxamic acid | Introduction of methyl or benzyl (B1604629) group on phenyl ring | Decrease in inhibitory activity | nih.gov |

| Pyrazole hydroxamic acid | Introduction of cyclopentyl group on phenyl ring | Similar activity to the unsubstituted phenyl compound | nih.gov |

| 4,5-dihydro-1H-pyrazole | Cyclopropanecarbonyl and 2-amino-5-chlorophenyl groups | High nNOS inhibition (70%) | nih.gov |

| 4,5-dihydro-1H-pyrazole | Cyclopropanecarbonyl and 2-amino-5-methoxyphenyl groups | High nNOS inhibition (62%) | nih.gov |

| 5-(4-alkoxyphenylalkyl)-1H-tetrazole | 5-methyl-2-phenyl-4-oxazolyl-methoxy group | Potent glucose and lipid-lowering activity | nih.gov |

While direct substitutions on the tetrazole ring are less common for 5-substituted tetrazoles, N-substitution (at the N1 or N2 position) creates a new class of derivatives. This modification eliminates the tautomerism and acidity of the tetrazole proton but can introduce new interactions and alter the molecule's pharmacokinetic properties.

Stereochemistry plays a pivotal role in the biological activity of chiral derivatives. When asymmetric centers are introduced into the molecule, for example, through substitution with a chiral moiety, the resulting enantiomers or diastereomers can exhibit markedly different pharmacological activities. This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions.

The spatial arrangement of atoms is critical for a proper fit into a binding site. Studies on N-(α-aminoalkyl)tetrazoles, for example, have explored their tautomeric behavior and stereoisomerism. nih.gov For derivatives of this compound, introducing a chiral center, perhaps in a substituent on the phenyl ring or in an acyl group on the hydrazide, would necessitate the separation and individual testing of the stereoisomers. It is common for one enantiomer to be significantly more active than the other, or for the two to have entirely different biological effects. Therefore, controlling the stereochemistry is a critical aspect of designing potent and selective therapeutic agents based on this scaffold. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

2D-QSAR Analysis of Biological Potency

Two-dimensional QSAR (2D-QSAR) models establish a relationship between the biological activity of a series of compounds and their physicochemical properties or topological indices. These models are computationally less intensive and are valuable for understanding the general structural requirements for activity.

A study focusing on the acute toxicity of tetrazole compounds developed 2D-QSAR models to predict their adverse effects in rats and mice. nih.gov While not directly assessing therapeutic potency, this study highlights the utility of 2D descriptors in modeling the biological outcomes of tetrazole-containing molecules. The models were developed using a large dataset of 111 tetrazole compounds, with their structures represented by 2D descriptors generated by PaDEL-descriptor software. nih.gov The robustness of these models was validated according to OECD guidelines, demonstrating high consistency between the training and test datasets. nih.gov The descriptors identified in the final models were primarily positively correlated with toxicity, indicating that properties such as molecular size and complexity may contribute to adverse effects. nih.gov

In a different context, 2D-QSAR modeling was performed on novel 1H-3-indolyl derivatives to predict their antioxidant activity. nih.gov This study, while not on the exact target compound, demonstrates the application of 2D-QSAR in predicting the potential of heterocyclic compounds. The model successfully guided the selection of the most promising candidates for in vitro testing. nih.gov

Hypothetical 2D-QSAR Descriptors and Their Potential Influence:

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Hammett constant (σ) | The electronic nature of substituents on the phenyl ring can influence the acidity of the tetrazole proton and the hydrogen bonding capacity of the hydrazide group, thereby affecting target interaction. |

| Steric | Molar Refractivity (MR) | The size and shape of substituents can impact the binding affinity by either promoting or hindering access to the active site of a biological target. |

| Topological | Wiener Index | This descriptor relates to the branching and compactness of the molecule, which can be crucial for fitting into a specific binding pocket. |

| Hydrophobic | LogP | The lipophilicity of the molecule affects its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. |

A resulting 2D-QSAR equation might take the form:

log(1/IC₅₀) = β₀ + β₁(σ) + β₂(MR) + β₃(LogP) + ...

Where the coefficients (β) would indicate the relative importance of each descriptor to the biological activity.

3D-QSAR Approaches (e.g., Comparative Molecular Similarity Indices Analysis (CoMSIA))

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the structure-activity relationship by considering the spatial arrangement of atoms. Comparative Molecular Similarity Indices Analysis (CoMSIA) is a powerful 3D-QSAR technique that calculates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov

While a specific CoMSIA study on this compound is not available, research on related structures provides valuable insights into how this methodology could be applied. For instance, a CoMSIA study was performed on a series of 5-(biphenyl-2-yl)-1H-tetrazole derivatives as angiotensin II receptor type 1 (AT₁) antagonists. elsevierpure.comresearchgate.netnih.gov This study yielded a statistically significant 3D-QSAR model with good predictive power. elsevierpure.comresearchgate.netnih.gov The results were visualized as contour maps, highlighting regions where specific physicochemical properties would enhance or diminish biological activity.

Similarly, CoMSIA has been successfully applied to other heterocyclic compounds, such as benzotriazine derivatives acting as Src inhibitors. nih.gov The contour maps generated from this study provided clear guidance for designing new compounds with improved potency by indicating favorable and unfavorable regions for steric bulk, electron-withdrawing groups, and solvent accessibility. nih.gov

Application of CoMSIA to this compound Derivatives:

A hypothetical CoMSIA study on this compound derivatives would involve the following steps:

Dataset Selection and Alignment: A series of analogues with known biological activities would be selected. A crucial step is the proper alignment of all molecules based on a common substructure, typically the this compound scaffold.

Calculation of CoMSIA Fields: For each molecule in the aligned dataset, steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields would be calculated at various grid points surrounding the molecules.

Statistical Analysis: Partial Least Squares (PLS) regression would be used to correlate the CoMSIA field values with the biological activities, generating a 3D-QSAR model.

Model Validation: The predictive power of the model would be assessed using techniques like leave-one-out cross-validation (q²) and prediction for an external test set (r²_pred).

Contour Map Visualization: The results would be visualized as 3D contour maps.

Hypothetical CoMSIA Contour Map Interpretation:

| Field Type | Color | Interpretation |

| Steric | Green | Favorable for bulky groups, suggesting a spacious pocket. |

| Yellow | Unfavorable for bulky groups, indicating steric hindrance. | |

| Electrostatic | Blue | Favorable for electropositive groups, suggesting interaction with an electron-rich region of the target. |

| Red | Favorable for electronegative groups, suggesting interaction with an electron-deficient region. | |

| Hydrophobic | White/Yellow | Favorable for hydrophobic groups, indicating a non-polar pocket. |

| Purple/Gray | Favorable for hydrophilic groups. | |

| H-Bond Donor | Cyan | Favorable for hydrogen bond donors. |

| Purple | Unfavorable for hydrogen bond donors. | |

| H-Bond Acceptor | Magenta/Pink | Favorable for hydrogen bond acceptors. |

| Red | Unfavorable for hydrogen bond acceptors. |

These contour maps would provide invaluable insights for lead optimization, guiding medicinal chemists in placing specific functional groups at particular positions on the this compound scaffold to maximize biological potency.

Molecular Target Identification and Mechanistic Investigations of 4 1h Tetrazol 5 Yl Benzohydrazide Analogues

Enzyme Inhibition Potency and Selectivity Studies

Research into the biological activity of 4-(1H-tetrazol-5-yl)benzohydrazide analogues has revealed their capacity to inhibit multiple enzyme targets. The following sections delineate the specific inhibitory actions against various enzymes, supported by quantitative data and mechanistic insights derived from scientific studies.

The JumonjiC (JmjC) domain-containing histone demethylases, particularly the KDM4 subfamily, are crucial epigenetic regulators, and their dysregulation is linked to various cancers. The search for inhibitors has led to the exploration of tetrazole-containing compounds as potential therapeutic agents.

Researchers identified 2-(1H-tetrazol-5-yl)acetohydrazide, a fragment-like analogue of the title compound, as a novel lead structure for KDM4A inhibition. nih.gov This discovery highlighted the importance of the tetrazole group, identifying it as a "warhead" that interacts with the enzyme's active site. nih.gov The inhibition mechanism was determined to be competitive with the endogenous substrate, 2-oxoglutarate, indicating that the compound directly targets the catalytic site rather than simply ejecting the essential metal ion cofactor. mlsu.ac.in This finding established tetrazolylhydrazides as a unique and selective scaffold for developing KDM4 inhibitors. mlsu.ac.inresearchgate.net The inhibitory potency of this fragment was confirmed in multiple assays, demonstrating its promise as a starting point for more complex and potent inhibitors. nih.govmdpi.com

| Compound | Target Enzyme | Assay Type | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| 2-(1H-Tetrazol-5-yl)acetohydrazide | KDM4A | Antibody-based | 2.4 | nih.govmdpi.com |

| 2-(1H-Tetrazol-5-yl)acetohydrazide | KDM4A | FDH-coupled | 46.6 | nih.govmdpi.com |

Cyclooxygenase (COX) enzymes are key mediators of inflammation, with COX-2 being a primary target for anti-inflammatory drugs. Tetrazole derivatives have been designed to selectively inhibit COX-2 over COX-1, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

A study focused on the synthesis and evaluation of tetrazole-bearing compounds identified a derivative, compound 7c, as a potent and selective COX-2 inhibitor. This compound incorporates the sulfanilamide (B372717) (SO₂NH₂) pharmacophore, which is known to contribute to COX-2 selectivity. Molecular docking studies confirmed that compound 7c fits well within the COX-2 active site, forming hydrogen bonds with key amino acid residues like His90 and Tyr355, which accounts for its high selectivity.

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) | Source |

|---|---|---|---|---|

| Compound 7c (tetrazole derivative) | 3.89 | 0.23 | 16.91 |

Phosphodiesterase 3 (PDE3) is a critical enzyme in cardiovascular function, and its inhibitors are used in treating conditions like heart failure. Inspired by the structure of the selective PDE3A inhibitor Cilostazol, researchers have designed and synthesized novel hybrid compounds combining nucleobases with a tetrazole moiety.

These studies confirmed that it is possible to create tetrazole-based inhibitors for the PDE3 family. A theoretical investigation using Density Functional Theory (DFT) on a series of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives suggested that their inhibitory mechanism against PDE3A and PDE3B is orbital-controlled. Experimental work on nucleobase-tetrazole hybrids demonstrated a linear correlation between their PDE3A inhibitory effect and cytotoxicity, with some synthesized compounds showing higher inhibitory activity than the reference drug Cilostazol. However, specific IC₅₀ values for these potent hybrids were not available in the reviewed literature.

| Compound Series | Target Enzyme | Inhibitory Potency Finding | Source |

|---|---|---|---|

| Nucleobase/Tetrazole Hybrids | PDE3A | Some compounds showed higher inhibitory effects than Cilostazol. | |

| 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives | PDE3A, PDE3B | Inhibition mechanism investigated via DFT (orbital-controlled). |

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a validated target for herbicides. The development of novel HPPD inhibitors has led to the investigation of tetrazole-containing structures, specifically tetrazolamide derivatives.

In a notable study, a series of tetrazolamide-benzimidazol-2-ones were designed and synthesized. This work led to the discovery of a highly potent HPPD inhibitor, which demonstrated significantly greater inhibition of Arabidopsis thaliana HPPD (AtHPPD) than the commercial herbicide mesotrione. The superior activity of this class of compounds highlights the potential of the tetrazolamide scaffold in the development of new and effective herbicides.

| Compound | Target Enzyme | IC₅₀ (nM) | Source |

|---|---|---|---|

| 1-(2-chlorobenzyl)-3-methyl-N-(1-methyl-1H-tetrazol-5-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxamide | AtHPPD | 10 | |

| Mesotrione (Reference) | AtHPPD | 363 |

Paraoxonase 1 (PON1) is an esterase associated with high-density lipoprotein (HDL) that plays a role in detoxifying organophosphates and protecting against lipid oxidation. A thorough review of scientific literature was conducted to identify studies on the inhibition of PON1 by this compound or its analogues. This search did not yield any specific research detailing the direct inhibitory activity of tetrazole-containing compounds on the PON1 enzyme. Studies on PON1 inhibition tend to focus on other chemical classes, such as heavy metals and various drugs, with no data currently available for the tetrazole scaffold.

Metallo-β-lactamases (MBLs) confer bacterial resistance to a broad range of β-lactam antibiotics, including last-resort carbapenems, posing a significant threat to global health. The development of MBL inhibitors is a critical strategy to overcome this resistance.

Recent research has identified aryl tetrazole derivatives as potent, broad-spectrum MBL inhibitors. A series of mercaptopropanamide-substituted aryl tetrazoles were synthesized and found to be effective against clinically important MBLs, including VIM-2, NDM-1, and IMP-1. The most potent compound from this series, 13a, exhibited inhibitory activity in the nanomolar to sub-micromolar range. Crystallographic studies revealed that its mechanism of action involves the thiol group chelating the zinc ions in the MBL active site, providing a structural basis for its potent inhibition.

| Compound | Target Enzyme | IC₅₀ (μM) | Source |

|---|---|---|---|

| Compound 13a (meta-mercaptopropanamide substituted aryl tetrazole) | VIM-2 | 0.044 | |

| NDM-1 | 0.396 | ||

| IMP-1 | 0.71 | ||

| Compound 7a (ortho-mercaptopropanamide substituted aryl tetrazole) | VIM-2 | 0.035 |

Interactions with Nucleic Acids and DNA Synthesis Pathways

Some classes of therapeutic agents exert their effects by directly interacting with nucleic acids (DNA or RNA) or by inhibiting key enzymes in their synthesis pathways. For example, certain anticancer and antimicrobial agents function by intercalating into the DNA helix, causing strand breaks, or inhibiting enzymes like DNA gyrase or topoisomerase.

While the primary mechanisms identified for analogues of this compound focus on enzyme inhibition and receptor binding, the potential for interaction with nucleic acids cannot be entirely ruled out without specific investigation. The planar aromatic rings present in the structure could theoretically participate in intercalative binding with DNA base pairs. However, dedicated studies confirming such an interaction or any inhibitory effect on DNA synthesis pathways for this specific class of compounds were not found in the scope of this review.

Modulation of Protein-Protein Interactions and Peptide Mimicry

Analogues of this compound have emerged as significant scaffolds in medicinal chemistry, demonstrating potential in the modulation of protein interactions and serving as peptide mimics. The inherent structural and electronic properties of the tetrazole ring are central to these functions, allowing for the design of molecules that can interfere with biological recognition processes.

The tetrazole moiety is widely recognized as a bioisostere of the carboxylic acid group and the cis-amide bond. vu.edu.aubeilstein-journals.org This bioisosteric relationship allows compounds containing a tetrazole ring to mimic the functionality of natural peptides, enabling them to interact with protein targets that would typically bind to peptide ligands. Specifically, 1,5-disubstituted tetrazoles can effectively replicate the spatial arrangement of a cis-peptide bond, a structural motif found in various bioactive peptides. researchgate.netacs.org This mimicry allows for the development of peptidomimetics with improved pharmacological properties, such as enhanced metabolic stability and conformational rigidity. beilstein-journals.org

Research into analogues of this compound has provided insights into their ability to modulate protein function by interacting with specific binding sites. A notable example is the investigation of tetrazolylhydrazides as inhibitors of the KDM4 subfamily of histone demethylases, which are implicated in the development of several cancers. nih.govnih.gov These compounds act as competitors to the natural cofactor, 2-oxoglutarate (2OG), at the active site of the KDM4D protein. nih.gov The tetrazolylhydrazide scaffold mimics the binding of 2OG, thereby inhibiting the enzymatic activity of KDM4. nih.govnih.gov

The binding mode of these inhibitors in the active site of KDM4D has been elucidated through structural studies. nih.gov These studies reveal specific interactions between the tetrazolylhydrazide core and the amino acid residues of the enzyme, highlighting the importance of the tetrazole group for efficient binding. nih.govresearchgate.net The ability of these compounds to act as 2OG competitors demonstrates a clear mechanism of modulating protein-cofactor interactions, which is a critical aspect of controlling enzyme function. nih.gov

The development of small molecule modulators of protein-protein interactions (PPIs) is a promising therapeutic strategy for various human diseases. nih.gov Compounds like the tetrazolylhydrazide analogues, which can mimic key structural features of peptides or compete for binding at protein interfaces, represent a valuable class of molecules in the pursuit of novel therapeutics that target PPIs. nih.gov

Table of Interacting Compounds and their Targets

| Compound Class | Protein Target | Mechanism of Action |

| Tetrazolylhydrazides | KDM4 Histone Demethylases | Competitive inhibition of the 2-oxoglutarate cofactor binding site. nih.govnih.govresearchgate.net |

| Tetrazole-containing peptides | Various peptide receptors | Mimicry of cis-peptide bonds to act as receptor ligands. researchgate.netacs.org |

| N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives | G Protein-Coupled Receptor-35 (GPR35) | Agonism at the receptor. |

Advanced Computational Chemistry and Molecular Modeling for 4 1h Tetrazol 5 Yl Benzohydrazide Research

Molecular Docking Simulations for Ligand-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its target protein.

Molecular docking simulations have been employed to predict the binding modes of 4-(1H-tetrazol-5-yl)benzohydrazide within the active sites of various enzymes. It is suggested that the tetrazole group of the compound plays a crucial role in binding, often acting as a competitor for the natural substrate at the active site. researchgate.net The binding affinity, often expressed as a docking score or binding energy, indicates the strength of the interaction between the ligand and the target. For instance, in studies involving derivatives of this compound, docking scores have been used to identify the most promising compounds for further investigation.

Detailed analysis of the docked poses reveals key interactions between this compound and the amino acid residues within the active site of a target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The tetrazole ring and the benzohydrazide (B10538) moiety are often involved in forming crucial hydrogen bonds with the protein backbone or side chains. Understanding these key residue interactions is fundamental for the rational design of more potent and selective inhibitors.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of this compound. These calculations are based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been utilized to optimize the geometry of this compound and to determine its electronic properties, such as the distribution of electron density and the energies of molecular orbitals. These calculations are essential for understanding the compound's stability and reactivity.

Frontier Molecular Orbital (FMO) analysis involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ability of a molecule to donate an electron, while the energy of the LUMO is related to its ability to accept an electron. The energy gap between the HOMO and LUMO is an important parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the tetrazole ring and the oxygen atom of the hydrazide group, indicating these as potential sites for interaction with positively charged species.

Dynamics and Conformation Studies

Computational simulations allow for a detailed exploration of the dynamic nature and conformational landscape of this compound. These studies are crucial for defining the molecule's three-dimensional structure and its accessible energy states.

Tautomeric Equilibrium Analysis of the Tetrazole Ring

The 5-substituted tetrazole ring of this compound can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. The position of the proton on the tetrazole ring significantly influences the electronic distribution and, consequently, the molecule's properties.

Computational studies, particularly those employing Density Functional Theory (DFT), have been utilized to determine the relative stabilities of these tautomers. Investigations into structurally similar 5-aryloxy-(1H)-tetrazoles have revealed that the N1-H tautomer is energetically more favorable than the N2-H form in both the gaseous and solid states. researchgate.net This preference is attributed to the specific electronic arrangement and potential for intermolecular interactions. This finding provides a strong basis for inferring the tautomeric preference in this compound.

Table 1: Calculated Relative Stability of Tetrazole Tautomers in a Model System

| Tautomer | Relative Energy (kcal/mol) | Stability |

| 1H-tautomer | 0.00 | More Stable |

| 2H-tautomer | > 0 | Less Stable |

Note: Data is based on computational studies of analogous 5-substituted tetrazoles and represents a qualitative trend.

Conformational Landscape Exploration

The conformational flexibility of this compound is primarily governed by the rotation around several key single bonds: the bond connecting the phenyl and tetrazole rings, the C-N amide bond, and the N-N bond of the hydrazide moiety. Understanding the energy barriers associated with these rotations is essential for mapping the molecule's conformational landscape.

Computational modeling, including potential energy surface scans, can predict the most stable conformations and the energy required to transition between them. Studies on related N-benzhydrylformamides have shown that the rotational barrier around the C-N amide bond is significant, typically in the range of 20–23 kcal/mol, due to the partial double bond character arising from resonance. mdpi.comnih.gov This high barrier restricts free rotation, leading to distinct, stable conformers.

The rotation around the N-N bond in hydrazides is also a critical factor. While specific values for this compound are not available, research on atropisomeric hydrazides highlights the importance of steric and electronic factors in determining this rotational barrier. nih.gov

Table 2: Estimated Rotational Energy Barriers for Key Bonds in this compound based on Analogous Compounds

| Bond | Type of Rotation | Estimated Rotational Barrier (kcal/mol) |

| Phenyl-Tetrazole | Aryl-Heterocycle Rotation | Low |

| Carbonyl-Nitrogen (Amide) | Amide Bond Rotation | 20-23 |

| Nitrogen-Nitrogen (Hydrazide) | N-N Bond Rotation | Moderate |

Note: These values are estimations based on computational studies of structurally related molecules and serve to illustrate the relative conformational flexibility.

Characterization and Analytical Methodologies in the Research of 4 1h Tetrazol 5 Yl Benzohydrazide

Spectroscopic Characterization

Spectroscopic methods are fundamental in the analysis of 4-(1H-tetrazol-5-yl)benzohydrazide, offering detailed information about its electronic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR including NOESY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound and its analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of related benzohydrazide (B10538) derivatives, the protons of the benzoyl group typically appear as multiplets in the aromatic region. For instance, in a study of benzohydrazide derivatives, the protons on the phenyl ring were observed as doublets and triplets with specific coupling constants, allowing for the assignment of each proton. researchgate.net The NH and NH₂ protons of the hydrazide moiety usually appear as distinct signals, which can be confirmed by D₂O exchange experiments.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule. In derivatives of 5-substituted 1H-tetrazoles, the carbon atom of the tetrazole ring typically resonates at a specific chemical shift, aiding in the confirmation of the ring's presence. growingscience.com For example, in 5-phenyl-1H-tetrazole, the tetrazole carbon appears around δ 155.3 ppm. growingscience.com The carbons of the phenyl ring and the carbonyl group of the benzohydrazide moiety also exhibit characteristic chemical shifts. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, which is crucial for determining the conformation of the molecule in solution.

Table 1: Representative NMR Data for Related Compounds

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| 5-Phenyl-1H-tetrazole | ¹H | 8.06-8.03 (m, 2H), 7.62-7.58 (m, 3H) growingscience.com |

| ¹³C | 155.3, 131.1, 129.3, 126.8, 124.0 growingscience.com | |

| Benzohydrazide derivative | ¹H | Shows 8 types of protons researchgate.net |

Note: This table presents data for structurally related compounds to provide a reference for the expected spectral features of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key functional groups and their expected IR absorption ranges include:

N-H Stretching: The N-H stretching vibrations of the hydrazide and tetrazole moieties typically appear in the region of 3100-3500 cm⁻¹. For instance, in 5-phenyl-1H-tetrazole, a broad band corresponding to the N-H stretch is observed around 3449 cm⁻¹. growingscience.com

C=O Stretching: The carbonyl group (C=O) of the benzohydrazide functionality gives rise to a strong absorption band, typically in the range of 1630-1680 cm⁻¹. In a related hydrazone derivative, the amide C=O stretch was observed at 1636 cm⁻¹. nih.gov

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the tetrazole ring and the C=C bonds of the phenyl ring usually appear in the 1400-1600 cm⁻¹ region. nih.gov For 5-phenyl-1H-tetrazole, bands at 1642 and 1562 cm⁻¹ are attributed to C=N stretching. growingscience.com

Tetrazole Ring Vibrations: The tetrazole ring itself exhibits a series of characteristic vibrations. These include ring stretching and bending modes, which are often found in the fingerprint region of the spectrum (below 1500 cm⁻¹). nih.gov

The presence and position of these characteristic bands in the IR spectrum provide strong evidence for the successful synthesis and structural integrity of this compound.

Table 2: Characteristic IR Absorption Frequencies for this compound and Related Structures

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H (Hydrazide, Tetrazole) | Stretching | 3100-3500 | growingscience.com |

| C=O (Amide) | Stretching | 1630-1680 | nih.gov |

| C=N (Tetrazole) | Stretching | 1400-1600 | growingscience.comnih.gov |

| C=C (Aromatic) | Stretching | 1400-1600 | nih.gov |

| Tetrazole Ring | Ring Vibrations | 1000-1500 | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula.

For this compound, with a molecular formula of C₈H₈N₆O, the expected exact mass can be calculated. The experimentally determined mass from HRMS analysis should closely match this theoretical value, providing strong evidence for the compound's identity. For example, in the analysis of a related hydrazone derivative, the calculated m/z for [M+H]⁺ was 390.1446, and the found value was 390.1448, confirming the molecular formula. nih.gov

Different ionization techniques can be employed in HRMS, such as Electrospray Ionization (ESI), which is particularly useful for polar molecules like this compound. The resulting mass spectrum often shows the protonated molecule [M+H]⁺ or other adducts, such as [M+Na]⁺. The high resolution of the instrument allows for the differentiation between ions with the same nominal mass but different elemental compositions.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π-π* and n-π* transitions.

The aromatic benzoyl moiety and the heterocyclic tetrazole ring are the primary chromophores in the molecule. The π-π* transitions, which are typically of high intensity, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals in these conjugated systems. The n-π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals.

For unsubstituted tetrazoles, the main absorption is in the vacuum UV region (< 200 nm). pnrjournal.com However, substitution with a chromophoric group like the benzoyl hydrazide moiety shifts the absorption to longer wavelengths. In a study of 5-(benzylthio)-1H-tetrazole, a single absorbance peak was observed at 271 nm when dissolved in DMSO. pnrjournal.com The specific absorption maxima (λ_max) and molar absorptivity (ε) values for this compound would be characteristic of its electronic structure.

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive structural information for a crystalline compound like this compound.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure.

For a molecule like this compound, X-ray crystallography can definitively establish the connectivity of the benzoyl and tetrazole moieties through the hydrazide linker. It can also elucidate the conformation of the molecule in the solid state, including the planarity of the aromatic and heterocyclic rings and the dihedral angles between them. For instance, in the crystal structure of 4-(1H-tetrazol-5-yl)benzoic acid monohydrate, the dihedral angle between the tetrazole and benzene (B151609) rings was found to be a mere 0.16°. nih.gov

Furthermore, this technique reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. In the aforementioned benzoic acid derivative, hydrogen bonding and π-π stacking interactions with a centroid-centroid distance of 3.78 Å were observed, leading to a three-dimensional network. nih.gov Such information is crucial for understanding the solid-state properties of the compound.

Table 3: Crystallographic Data for a Related Compound, 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate

| Parameter | Value |

| Molecular Formula | C₈H₆N₄O₂·H₂O nih.gov |

| Molecular Weight | 208.18 nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c nih.gov |

| a (Å) | 4.914 (2) nih.gov |

| b (Å) | 5.219 (2) nih.gov |

| c (Å) | 34.720 (13) nih.gov |

| β (°) | 91.00 (3) nih.gov |

| V (ų) | 890.4 (6) nih.gov |

| Z | 4 nih.gov |

This data for a closely related structure illustrates the type of detailed information obtained from single-crystal X-ray diffraction analysis.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Hirshfeld Surface Analysis)

The arrangement of molecules in the solid state, governed by intermolecular forces, is crucial for understanding the physical properties of a compound. For tetrazole-containing compounds like this compound, hydrogen bonding, π-π stacking, and Hirshfeld surface analysis are powerful tools for this investigation.

π-π Stacking: Aromatic rings, like the benzene and tetrazole rings in this compound, can interact through π-π stacking. These interactions, while weaker than hydrogen bonds, are critical in organizing the supramolecular architecture. In the crystal structure of the closely related 4-(1H-tetrazol-5-yl)benzoic acid monohydrate, π-π stacking interactions are observed between the tetrazole and benzene rings of adjacent molecules. nih.gov The rings are nearly parallel, with a centroid-centroid distance of 3.78 Å, indicating a significant stacking interaction that helps form a three-dimensional framework. nih.gov Both parallel-displaced and T-shaped stacking arrangements are common for tetrazole rings interacting with phenyl rings. nih.gov Such interactions are anticipated to play a key role in the solid-state structure of this compound.

Table 1: Summary of Intermolecular Interactions in Related Tetrazole Compounds This table presents data from closely related compounds to infer the expected interactions for this compound.

| Interaction Type | Compound Example | Observed Details | Citation |

|---|---|---|---|

| Hydrogen Bonding | 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate | Dimers formed via O-H···O bonds; lattice water bridges dimers via O-H···N bonds. | nih.gov |

| π-π Stacking | 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate | Stacking between tetrazole and benzene rings; centroid-centroid distance = 3.78 Å. | nih.gov |

| Hirshfeld Surface Analysis | (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one | Prominent roles of C—H⋯O interactions, along with H⋯H (36.8%) and C⋯H/H⋯C (26.5%) contacts. | researchgate.net |

Chromatographic Purity and Separation Techniques (e.g., HPLC, TLC)

Assessing the purity of a synthesized compound is a critical step in its characterization. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods for this purpose.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. In the synthesis of 5-substituted 1H-tetrazoles, TLC is often used to demonstrate the completion of the reaction. growingscience.com For this compound, a suitable solvent system (mobile phase) would be developed to achieve good separation between the product, starting materials, and any potential by-products on a silica (B1680970) gel plate. The spots can be visualized under UV light, given the aromatic nature of the compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative determination of purity and the separation of components in a mixture. For tetrazole derivatives, reverse-phase HPLC (RP-HPLC) is a commonly employed method. ijrpc.com A typical setup would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like phosphoric acid or formic acid in water) and an organic solvent such as acetonitrile. ijrpc.comsielc.com The components are separated based on their differential partitioning between the stationary and mobile phases, and a detector (commonly a UV detector set at a specific wavelength, e.g., 220 nm) is used for quantification. ijrpc.com While a specific validated HPLC method for this compound is not detailed in the searched literature, methods for similar compounds, such as 5-(benzylthio)-1H-tetrazole, confirm purities of ≥99.0%. sigmaaldrich.com Such a method would be essential for establishing a purity profile for any synthesized batch of this compound.

Table 2: General Parameters for Chromatographic Analysis of Tetrazole Derivatives This table outlines typical conditions that could be adapted for the analysis of this compound.

| Technique | Stationary Phase | Typical Mobile Phase | Detection | Purpose | Citation |

|---|---|---|---|---|---|

| TLC | Silica Gel | Ethyl Acetate / Petroleum Ether mixture | UV Light | Reaction monitoring, preliminary purity check | growingscience.com |

| HPLC | C18 Reverse-Phase Column | Acetonitrile and aqueous acid (e.g., phosphoric acid) | UV (e.g., 220 nm) | Purity assay, separation of related substances | ijrpc.comsielc.com |

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique that provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is compared against the theoretically calculated values based on the molecular formula to confirm the compound's elemental composition and support its identification.

For this compound, the molecular formula is C₈H₈N₆O. uni.lunih.gov The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. This analysis is a standard characterization method reported for many newly synthesized tetrazole derivatives and their copolymers. rsc.orgresearchgate.net The close agreement between the found and calculated values of C, H, and N percentages is a strong indicator of the sample's purity and correct empirical formula.

Table 3: Theoretical Elemental Composition of this compound Based on the molecular formula C₈H₈N₆O and a molecular weight of 204.19 g/mol .

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 47.06% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.95% |

| Nitrogen | N | 14.007 | 6 | 84.042 | 41.16% |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.84% |

Strategic Applications in Chemical Biology and Pharmaceutical Lead Discovery

Development of Lead Compounds and Scaffold Optimization

The 4-(1H-tetrazol-5-yl)benzohydrazide scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This makes it an excellent starting point for the development of lead compounds. Researchers have utilized this scaffold to create derivatives with a wide range of biological activities, including potential anticancer and antimicrobial properties. beilstein-journals.orgnih.gov

Optimization of this scaffold often involves modifying the peripheral functional groups to enhance potency, selectivity, and pharmacokinetic properties. For instance, the introduction of different substituents on the benzohydrazide (B10538) or tetrazole moieties can significantly alter the compound's interaction with its biological target. nih.govnih.gov This process of scaffold optimization is crucial for transforming a promising hit compound into a viable drug candidate.

Design of Compound Libraries through Derivatization and Multicomponent Reactions

The structural features of this compound make it amenable to the creation of large and diverse compound libraries. The hydrazide functional group is particularly reactive and can be readily derivatized through reactions with various electrophiles, such as aldehydes and ketones, to form Schiff bases. smolecule.com This allows for the systematic exploration of the chemical space around the core scaffold.

Furthermore, the tetrazole ring itself can be synthesized through multicomponent reactions (MCRs). MCRs are highly efficient chemical reactions where three or more reactants combine in a single step to form a complex product. nih.gov The Ugi tetrazole four-component reaction (UT-4CR), for example, allows for the rapid generation of diverse tetrazole-containing compounds from simple starting materials. nih.gov This approach is invaluable for generating libraries of compounds for high-throughput screening to identify new bioactive molecules.

Innovative Bioisosteric Design for Improved Pharmacological Efficacy and Selectivity

The tetrazole ring is a well-established bioisostere for the carboxylic acid group. beilstein-journals.org Bioisosteric replacement is a strategy in drug design where a functional group is replaced by another with similar physical and chemical properties, but which may lead to improved biological activity, selectivity, or metabolic stability. The tetrazole ring, being more lipophilic than a carboxylic acid, can enhance a drug's ability to cross cell membranes. beilstein-journals.org

This bioisosteric relationship has been successfully exploited in the design of various therapeutic agents. By replacing a carboxylic acid with a tetrazole, medicinal chemists have been able to improve the pharmacological profiles of numerous drug candidates. beilstein-journals.orgnih.gov In the context of this compound derivatives, the tetrazole moiety can mimic the interactions of a carboxyl group with a biological target while potentially offering advantages in terms of absorption, distribution, metabolism, and excretion (ADME) properties. beilstein-journals.orgnih.gov

| Feature | Carboxylic Acid | 5-Substituted 1H-Tetrazole |

| Acidity (pKa) | ~4-5 | ~4.5-5 |

| Lipophilicity | Lower | Higher |

| Metabolic Stability | Can be susceptible to metabolism | Generally more stable |

| Hydrogen Bonding | Acts as a hydrogen bond donor and acceptor | Acts as a hydrogen bond acceptor |

Utility as Chemical Probes for Biological System Interrogation

Due to their specific interactions with biological targets, derivatives of this compound can be developed as chemical probes. These probes are valuable tools for interrogating biological systems, helping to elucidate the function of proteins and pathways. For example, a fluorescently labeled derivative could be used to visualize the localization of its target protein within a cell.

The design of such probes often involves the incorporation of a reporter group, such as a fluorophore or a biotin (B1667282) tag, onto the this compound scaffold. This allows for the detection and tracking of the molecule and its interactions.

Advancements in Targeted Drug Design Paradigms

The this compound scaffold is being increasingly utilized in modern targeted drug design paradigms. This includes its incorporation into molecules designed to inhibit specific enzymes or receptors that are implicated in disease. For example, derivatives have been investigated as inhibitors of phosphodiesterase 3 (PDE3), a target for cardiotonic agents, and as microtubule destabilizers for anticancer therapy. nih.govresearchgate.net

Structure-based drug design, which relies on the three-dimensional structure of the target protein, has enabled the rational design of potent and selective inhibitors based on the this compound scaffold. Molecular docking studies can predict how these molecules will bind to their target, guiding the synthesis of new and improved derivatives. nih.gov This targeted approach holds great promise for the development of next-generation therapeutics with enhanced efficacy and reduced side effects.

Q & A

Basic: What experimental methods are recommended for synthesizing and purifying 4-(1H-tetrazol-5-yl)benzohydrazide?

Answer:

The synthesis typically involves cyclization reactions or condensation of hydrazide precursors with appropriate tetrazole-forming agents. For purification, recrystallization from ethanol (95%) is effective, as demonstrated for structurally similar benzohydrazides. Key steps include:

- Solvent selection : Use hot ethanol for recrystallization to enhance crystal purity .

- Crystallization monitoring : Employ single-crystal X-ray diffraction (SCXRD) to verify molecular packing and solvent inclusion .

- Characterization : Validate purity via melting point analysis and spectroscopic methods (IR, NMR).

Basic: How is the crystal structure of this compound determined using X-ray diffraction?

Answer:

SCXRD with refinement via SHELX software (e.g., SHELXL) is standard. Critical parameters include:

- Space group : Monoclinic systems (e.g., C2/c) are common for benzohydrazides .

- Data collection : Use a Bruker APEXII CCD diffractometer with CuKα radiation (λ = 1.54178 Å) at 100 K to minimize thermal motion .

- Refinement : Apply anisotropic displacement parameters for non-H atoms and mixed constrained/unconstrained refinement for H atoms .

Advanced: How can DFT calculations resolve discrepancies in lattice energy contributions from hydrogen bonding versus dispersion forces?

Answer:

Use B3LYP/6-31G(d,p) -level DFT to partition lattice energy:

- Electrostatic (Eele) and polarization (Epol) : Quantify hydrogen bonds (e.g., N–H⋯O/N interactions) via interaction energy frameworks .

- Dispersion (Edis) : Model van der Waals interactions between non-polar groups (e.g., methyl groups) .

- Validation : Compare calculated lattice energy (~215–216 kJ/mol) with experimental thermal stability data to resolve contradictions .

Advanced: What strategies optimize pharmacological activity studies for this compound derivatives?

Answer:

- Structural analogs : Design Schiff bases by condensing with aldehydes (e.g., 3-methoxy-4-propoxybenzaldehyde) to enhance bioactivity .

- In vitro assays : Prioritize antimicrobial (e.g., Mycobacterium tuberculosis) and anticancer (e.g., antiproliferative) screens, referencing benzohydrazide SAR studies .

- Metallocomplexes : Synthesize Cu(II) or Ni(II) complexes to exploit metal coordination for enhanced DNA intercalation or enzyme inhibition .

Basic: What spectroscopic and computational tools are essential for characterizing this compound?

Answer:

- FT-IR : Identify N–H (3200–3400 cm⁻¹), C=O (1650–1680 cm⁻¹), and tetrazole ring (1500–1600 cm⁻¹) stretches .

- NMR : Use -NMR to confirm hydrazide protons (δ 8.5–10.0 ppm) and tetrazole protons (δ 8.0–9.5 ppm) .

- Mercury/CrystalExplorer : Visualize Hirshfeld surfaces to map intermolecular interactions .

Advanced: How to address contradictions in crystallographic data between synthetic batches?

Answer:

- Polymorphism screening : Vary solvents (e.g., ethanol vs. DMF) and temperatures to isolate different polymorphs .

- Rigorous refinement : Compare values (<0.05 preferred) and residual density maps to detect disordered solvent or twinning .

- Energy framework analysis : Use CrystalExplorer to identify dominant interaction motifs (e.g., hydrogen-bonded chains vs. π-stacking) .

Advanced: How to design structure-activity relationship (SAR) studies for tetrazole-modified benzohydrazides?

Answer:

- Substituent variation : Introduce electron-withdrawing groups (e.g., –NO₂, –Br) at the phenyl ring to modulate electron density and binding affinity .

- Bioisosteric replacement : Replace the tetrazole with carboxylate or sulfonamide groups to compare pharmacophore efficiency .

- Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., bacterial enolase or kinase domains) .

Basic: What safety protocols are critical when handling hydrazide derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.